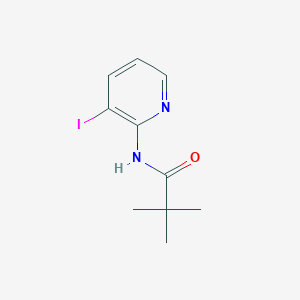

N-(3-iodopyridin-2-yl)pivalamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHVZQZQGUTYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449382 | |

| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113975-31-8 | |

| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 113975-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: N-(3-iodopyridin-2-yl)pivalamide (CAS: 113975-31-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative with the CAS number 113975-31-8. This document serves as a comprehensive technical guide, consolidating available data on its chemical properties, synthesis, and potential applications as a key intermediate in medicinal chemistry and drug development. While detailed biological studies on the final compound are not extensively published, its structural motifs suggest its utility as a building block for more complex bioactive molecules. This whitepaper provides a foundational understanding of the compound, including its synthesis and physicochemical characteristics, to support further research and development efforts.

Chemical Properties and Data

This compound is a solid at room temperature. Its chemical structure features a pyridine ring substituted with an iodine atom at the 3-position and a pivalamide group at the 2-position. The bulky tert-butyl group of the pivalamide moiety can impart specific steric and electronic properties, influencing its reactivity and the conformation of molecules synthesized from it.

| Property | Value | Reference |

| CAS Number | 113975-31-8 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O | [1] |

| Molecular Weight | 304.13 g/mol | N/A |

| IUPAC Name | N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide | N/A |

| Appearance | Solid (Specific color not consistently reported) | [1] |

| Purity | Typically available at ≥95% | [1] |

| Storage Conditions | Sealed refrigeration | [1] |

Synthesis and Experimental Protocols

General Synthetic Pathway

The synthesis would likely proceed as a nucleophilic acyl substitution reaction.

Diagram: Proposed Synthesis of this compound

Caption: Proposed reaction scheme for the synthesis of this compound.

Postulated Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.

Materials:

-

2-Amino-3-iodopyridine

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous pyridine or triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-iodopyridine (1 equivalent) in anhydrous DCM or THF.

-

Add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution and stir at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data

Specific ¹H and ¹³C NMR data for this compound is not available in the public domain. However, based on the structure, the following characteristic signals can be predicted:

Predicted ¹H NMR Signals:

-

A singlet integrating to 9 protons in the upfield region (around 1.2-1.4 ppm) corresponding to the tert-butyl group of the pivalamide moiety.

-

A multiplet system in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns would be consistent with a 2,3-disubstituted pyridine.

-

A broad singlet in the downfield region corresponding to the amide N-H proton.

Predicted ¹³C NMR Signals:

-

Signals corresponding to the carbons of the pyridine ring. The carbon bearing the iodine atom would be shifted significantly.

-

A signal for the carbonyl carbon of the amide group (typically in the range of 170-180 ppm).

-

Signals for the quaternary and methyl carbons of the tert-butyl group.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the iodo group at the 3-position of the pyridine ring makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse chemical moieties at this position, enabling the synthesis of a library of compounds for biological screening.

The pivalamide group acts as a protecting group for the 2-amino functionality, which can be deprotected under specific conditions if required for further synthetic transformations. The steric bulk of the pivaloyl group can also influence the regioselectivity of subsequent reactions.

Diagram: Utility in Synthetic Chemistry

Caption: Synthetic utility of this compound as a building block.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the direct interaction of this compound with any specific signaling pathways or its mechanism of action. Its primary role reported is that of a chemical intermediate. The biological activity of compounds derived from this intermediate would depend on the nature of the substituents introduced through further synthetic modifications.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its well-defined structure, featuring a reactive iodine atom and a protecting pivalamide group, makes it a versatile building block for the synthesis of a wide range of substituted pyridine derivatives. While direct biological data on this compound is scarce, its utility in the construction of potentially bioactive molecules is evident. This technical guide provides a consolidated source of information to aid researchers and scientists in leveraging this compound for the development of novel therapeutics. Further research into the synthesis and application of derivatives of this compound is warranted to explore their full potential in drug discovery.

References

An In-depth Technical Guide to the Molecular Structure and Formula of N-(3-iodopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative with the chemical formula C₁₀H₁₃IN₂O. This document provides a comprehensive overview of its molecular structure, chemical properties, and its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. Detailed synthetic protocols, though not publicly available in extensive literature, can be inferred from general methodologies for the acylation of 2-aminopyridines. This guide consolidates available data on its chemical characteristics and provides a logical framework for its application in drug discovery and development.

Molecular Structure and Formula

This compound possesses a well-defined molecular architecture, which is fundamental to its reactivity and utility as a chemical intermediate.

Chemical Formula and Molecular Weight

The molecular formula for this compound is C₁₀H₁₃IN₂O .[1] Its molecular weight is 304.13 g/mol .

Structural Representation

The structure consists of a pyridine ring substituted with an iodine atom at the 3-position and a pivalamide group at the 2-position. The pivalamide group, also known as a tert-butylcarboxamide group, is characterized by a bulky tert-butyl moiety attached to the amide carbonyl.

Systematic IUPAC Name: N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide

Chemical Identifiers:

-

CAS Number: 113975-31-8[1]

-

Canonical SMILES: CC(C)(C)C(=O)NC1=NC=CC=C1I

The presence of the iodine atom and the pivalamide group on the pyridine ring are key features that influence the molecule's chemical properties and its utility in further synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃IN₂O | [1] |

| Molecular Weight | 304.13 g/mol | |

| Appearance | Solid (form not specified) | |

| Purity | Typically >95% | [1] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C |

Synthesis and Experimental Protocols

References

physical and chemical properties of N-(3-iodopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of an iodine atom on the pyridine ring and the pivalamide group suggests its potential as a scaffold for developing novel therapeutic agents. Halogenated pyridines are known to be key intermediates in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound.

Core Physical and Chemical Properties

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide |

| CAS Number | 113975-31-8 |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Molecular Weight | 304.13 g/mol |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(I)C=CC=N1 |

| InChI Key | WHHVZQZQGUTYJM-UHFFFAOYSA-N |

Table 2: Predicted and Known Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Purity | ≥95% to ≥98% | Commercial Suppliers[1] |

| Appearance | Data not available | - |

| Storage | Sealed refrigeration or ambient temperature | Commercial Suppliers |

Chemical Properties and Reactivity

This compound possesses a stable amide bond and a reactive carbon-iodine bond on the pyridine ring. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable building block in synthetic chemistry. The pivaloyl group provides steric hindrance, which can influence the molecule's conformation and interaction with biological targets.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible and logical two-step synthetic route can be inferred from established chemical reactions: the iodination of 2-aminopyridine followed by acylation with pivaloyl chloride.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-3-iodopyridine (Precursor)

The precursor, 2-amino-3-iodopyridine, can be synthesized from 2-aminopyridine. Several methods for the iodination of aminopyridines have been reported. One common method involves the use of N-iodosuccinimide (NIS) as an iodinating agent.

-

Materials: 2-aminopyridine, N-iodosuccinimide (NIS), suitable solvent (e.g., acetonitrile or dichloromethane).

-

Procedure:

-

Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-iodosuccinimide in the same solvent to the cooled solution of 2-aminopyridine with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 2-amino-3-iodopyridine.

-

Step 2: Acylation of 2-Amino-3-iodopyridine

The final product, this compound, can be obtained by the acylation of 2-amino-3-iodopyridine with pivaloyl chloride in the presence of a base.

-

Materials: 2-amino-3-iodopyridine, pivaloyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 2-amino-3-iodopyridine and the base in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Add pivaloyl chloride dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield this compound.

-

Visualization of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Potential Applications

There is currently no specific information in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of pyridine derivatives is well-established for its diverse pharmacological activities. Pyridine-containing compounds have been investigated for applications in various therapeutic areas, including oncology, infectious diseases, and neurology.

The presence of the iodine atom could be leveraged for the development of radiolabeled analogs for use in molecular imaging (e.g., PET or SPECT) or targeted radiotherapy. Furthermore, as an intermediate, this compound can be used to generate libraries of more complex molecules for high-throughput screening in drug discovery campaigns.

Visualization of the Potential Role in Drug Discovery

Caption: General roles of pyridine scaffolds in drug discovery.

Safety Information

Based on available supplier safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are recommended when handling this compound.

Conclusion

This compound is a chemical compound with potential as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. While there is a lack of comprehensive data on its physical properties and specific biological activities, its chemical structure suggests opportunities for further investigation. The proposed synthetic route provides a practical approach for its preparation, enabling future studies to elucidate its properties and potential applications. As with any chemical substance, appropriate safety measures should be followed during its handling and use.

References

Technical Guide: N-(3-iodopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative. Halogenated pyridines are an important class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of an iodine atom at the 3-position of the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the pivalamide group at the 2-position can influence the molecule's steric and electronic properties, as well as its metabolic stability. This technical guide provides an overview of the synthesis and known properties of this compound.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 113975-31-8[1] |

| Molecular Formula | C₁₀H₁₃IN₂O[1] |

| Molecular Weight | 304.13 g/mol |

| Appearance | Not specified in available literature |

| Purity | Typically >95% for commercially available samples[1] |

| Storage | Sealed refrigeration is recommended[1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as N-(2-bromopyridin-3-yl)pivalamide. The proposed synthesis involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 2-Amino-3-iodopyridine (Precursor)

While a specific protocol for the direct synthesis of 2-amino-3-iodopyridine was not found, a general method for the iodination of aminopyridines can be adapted. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine involves the treatment of 2-amino-5-bromopyridine with potassium iodate and potassium iodide in sulfuric acid. A similar approach using 2-aminopyridine as the starting material is conceivable.

Step 2: Synthesis of this compound

Based on the synthesis of N-(2-bromopyridin-3-yl)pivalamide, the following protocol is proposed:

-

Dissolve 2-amino-3-iodopyridine in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of pivaloyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including stoichiometry, temperature, and reaction time.

Characterization Data

No specific characterization data, such as ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound, was available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques should be employed to confirm its identity and purity.

Applications in Research and Development

This compound is primarily classified as a medical intermediate. The iodopyridine moiety is a key structural feature in many biologically active compounds. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile introduction of various substituents at the 3-position of the pyridine ring, enabling the synthesis of diverse chemical libraries for drug discovery programs.

Potential Signaling Pathway Involvement

Given the prevalence of the pyridine scaffold in drug design, derivatives of this compound could potentially interact with a wide range of biological targets. Pyridine-containing molecules have been shown to act as, for example, kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors. However, without specific biological data for this compound, any discussion of its involvement in signaling pathways remains speculative.

Logical Relationship for Drug Discovery Workflow

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. Its utility as a building block for creating diverse molecular libraries is clear from a chemical standpoint. However, a significant gap exists in the publicly available literature regarding its detailed synthesis, characterization, and biological activity. Further research into this compound is warranted to fully elucidate its potential in drug discovery and other applications.

References

Technical Guide: N-(3-iodopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-iodopyridin-2-yl)pivalamide, a pyridinamide derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, a representative synthetic protocol, and its physicochemical properties.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its structure is characterized by a pivalamide group attached to the amino function of a 3-iodopyridine scaffold.

| Property | Value |

| IUPAC Name | N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide |

| SMILES Notation | CC(C)(C)C(=O)NC1=NC=CC=C1I |

| CAS Number | 113975-31-8 |

| Molecular Formula | C₁₀H₁₃IN₂O |

| Molecular Weight | 304.13 g/mol |

| Appearance | White to off-white solid (predicted) |

| Purity | >95% (as commercially available)[1] |

| Storage | Sealed refrigeration[1] |

Synthesis Protocol

The synthesis of this compound can be achieved via the N-acylation of 2-amino-3-iodopyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution. The following protocol is a representative procedure adapted from general methods for the acylation of aminopyridines.[2]

Reaction Scheme:

Pivaloyl Chloride + 2-Amino-3-iodopyridine -> this compound + Hydrogen Chloride

Materials:

-

2-Amino-3-iodopyridine

-

Pivaloyl chloride

-

Anhydrous pyridine or other suitable non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-iodopyridine (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.1 eq) to the solution.

-

Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Experimental Data

At present, detailed experimental data such as nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and mass spectrometry (MS) data for this compound are not extensively reported in publicly accessible literature. Researchers synthesizing this compound would need to perform these analyses to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Pivalamide derivatives have been investigated for a range of biological activities, but direct data for this specific compound is lacking. Further research is required to elucidate its potential pharmacological profile.

Visualizations

As no specific experimental workflows or signaling pathways for this compound have been documented, a generalized workflow for its synthesis and purification is presented below.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: 1H and 13C NMR Spectral Data for N-(3-iodopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound N-(3-iodopyridin-2-yl)pivalamide. Due to the absence of directly published and assigned spectral data in peer-reviewed literature, this guide presents predicted NMR data alongside experimentally obtained data for a closely related analog, N-(2-bromopyridin-3-yl)pivalamide, to offer a valuable reference for the structural elucidation of the target molecule.

Predicted Spectral Data for this compound

In the absence of experimentally verified and published spectra for this compound, computational prediction methods serve as a valuable tool for estimating the chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established NMR prediction algorithms and provide an expected range for the chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | 7.30 - 7.50 | dd |

| Pyridine H-5 | 8.10 - 8.30 | dd |

| Pyridine H-6 | 8.35 - 8.55 | dd |

| NH (Amide) | 8.00 - 8.50 | br s |

| C(CH₃)₃ (tert-Butyl) | 1.30 - 1.40 | s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 176.0 - 178.0 |

| Pyridine C-2 | 150.0 - 153.0 |

| Pyridine C-3 | 95.0 - 98.0 |

| Pyridine C-4 | 123.0 - 126.0 |

| Pyridine C-5 | 145.0 - 148.0 |

| Pyridine C-6 | 140.0 - 143.0 |

| C (CH₃)₃ (quaternary) | 39.0 - 41.0 |

| C(C H₃)₃ (methyl) | 27.0 - 29.0 |

Experimental Spectral Data for the Analog: N-(2-bromopyridin-3-yl)pivalamide

To provide an experimental reference, the ¹H and ¹³C NMR spectral data for the structural analog, N-(2-bromopyridin-3-yl)pivalamide, are presented below. This data can be used to infer the approximate chemical shifts and coupling patterns for the iodo-substituted target molecule, keeping in mind the differing electronic effects of bromine and iodine. The data is sourced from patent literature describing its synthesis.[1]

Table 3: Experimental ¹H NMR Spectral Data for N-(2-bromopyridin-3-yl)pivalamide

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.69 | dd | 8.1, 1.6 |

| Pyridine H-4 | 8.07 | dd | 4.6, 1.6 |

| NH (Amide) | 8.02 | broad | - |

| Pyridine H-5 | 7.26 | dd | 8.1, 4.7 |

| C(CH₃)₃ (tert-Butyl) | 1.35 | s | - |

Table 4: Experimental ¹³C NMR Spectral Data for N-(2-bromopyridin-3-yl)pivalamide

| Carbon | Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 177.4 |

| Pyridine C-2 | 144.4 |

| Pyridine C-3 | 133.8 |

| Pyridine C-4 | 128.6 |

| Pyridine C-5 | 123.7 |

| Pyridine C-6 | 133.5 |

| C (CH₃)₃ (quaternary) | 40.3 |

| C(C H₃)₃ (methyl) | 27.6 |

Experimental Protocols

The following section details a general experimental protocol for the synthesis of N-(halopyridin-yl)pivalamides and the subsequent acquisition of NMR spectra, based on procedures for analogous compounds.

Synthesis of N-(2-halopyridin-3-yl)pivalamide

A solution of 3-amino-2-halopyridine (1.0 eq.) and triethylamine (1.3 eq.) in dichloromethane (DCM) is cooled to 0°C. Trimethylacetyl chloride (1.1 eq.) dissolved in DCM is added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, water is added, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(2-halopyridin-3-yl)pivalamide.[1]

NMR Sample Preparation and Data Acquisition

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: A flowchart outlining the synthesis and structural analysis of this compound.

This guide provides a foundational understanding of the expected and analogous NMR spectral data for this compound. The provided experimental protocols and logical workflow offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds. It is important to note that predicted data should always be confirmed with experimental results for definitive structural assignment.

References

Synthesis Route for N-(3-iodopyridin-2-yl)pivalamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for N-(3-iodopyridin-2-yl)pivalamide, a key intermediate in pharmaceutical research. The described methodology is based on established chemical transformations and provides detailed experimental protocols for the synthesis of the target molecule, starting from commercially available 2-aminopyridine.

Synthetic Strategy

The proposed synthesis of this compound is a two-step process. The first step involves the regioselective iodination of 2-aminopyridine to yield the key intermediate, 2-amino-3-iodopyridine. The second step is the acylation of this intermediate with pivaloyl chloride to afford the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-iodopyridine

The synthesis of the 2-amino-3-iodopyridine intermediate can be achieved through the direct iodination of 2-aminopyridine. Several methods have been reported for the halogenation of 2-aminopyridines.[1][2] A common and effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent.[3] An alternative approach utilizes a mixture of potassium iodate (KIO3) and potassium iodide (KI) in an acidic medium to generate iodine in situ.[2]

Method A: Iodination using N-Iodosuccinimide (NIS)

-

Reaction: To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, N-iodosuccinimide (1.1-1.2 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-amino-3-iodopyridine.

Method B: Iodination using Potassium Iodate and Potassium Iodide

-

Reaction: 2-Aminopyridine (1.0 eq.) is dissolved in a dilute acid solution (e.g., 2M sulfuric acid). To this solution, potassium iodate (KIO3, 0.5 eq.) is added, followed by the dropwise addition of a solution of potassium iodide (KI, 1.2 eq.) in water. The reaction mixture is heated to 90-100 °C for 1-3 hours.[2]

-

Work-up and Purification: After cooling to room temperature, the pH of the reaction mixture is adjusted to 8-9 with a base (e.g., sodium hydroxide solution), leading to the precipitation of the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure 2-amino-3-iodopyridine.[2]

Step 2: Synthesis of this compound

The final step involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Reaction: To a solution of 2-amino-3-iodopyridine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) or pyridine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), pivaloyl chloride (1.1-1.2 eq.) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed successively with water, dilute aqueous acid (e.g., 1M HCl) to remove excess base, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to give this compound.

Data Presentation

The following table summarizes the key reagents, conditions, and expected outcomes for the synthesis of this compound. Please note that the yields are based on analogous reactions and may vary.

| Step | Starting Material | Reagents and Solvents | Key Conditions | Product | Reported Yield (Analogous Reactions) |

| 1 | 2-Aminopyridine | Method A: NIS, Acetonitrile/DCMMethod B: KIO3, KI, H2SO4(aq) | Method A: Room TemperatureMethod B: 90-100 °C | 2-Amino-3-iodopyridine | 70-95% (for related halogenations)[1][2] |

| 2 | 2-Amino-3-iodopyridine | Pivaloyl Chloride, Triethylamine/Pyridine, DCM/THF | 0 °C to Room Temperature | This compound | Not specifically reported; typically high for similar acylations. |

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a logical experimental workflow, which can be visualized as follows:

Caption: Detailed experimental workflow for the synthesis of this compound.

Characterization

The structural confirmation of the intermediate and the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the regiochemistry of iodination and the successful acylation.

-

Infrared (IR) Spectroscopy: The IR spectrum of the final product should show a characteristic C=O stretching frequency for the amide bond and the disappearance of the N-H stretching bands of the primary amine.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the synthesized compounds.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available resources. Standard safety precautions should be followed when handling all chemicals.

References

starting materials for N-(3-iodopyridin-2-yl)pivalamide synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(3-iodopyridin-2-yl)pivalamide, a key intermediate in pharmaceutical research. The primary synthetic route involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride. This document provides a comprehensive overview of the starting materials, experimental procedures, and quantitative data to support the synthesis of this compound.

Core Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2-aminopyridine. The first step involves the iodination of 2-aminopyridine to form the key intermediate, 2-amino-3-iodopyridine. This is followed by the acylation of the amino group with pivaloyl chloride to yield the final product.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-iodopyridine

The synthesis of the key intermediate, 2-amino-3-iodopyridine, can be achieved from 2-aminopyridine using various iodinating agents. A common method involves the use of N-iodosuccinimide (NIS) in a suitable solvent.

Materials:

-

2-Aminopyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable solvent)

Procedure:

-

To a solution of 2-aminopyridine in acetonitrile, add N-iodosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

The final product is synthesized by the acylation of 2-amino-3-iodopyridine with pivaloyl chloride in the presence of a base.

Materials:

-

2-Amino-3-iodopyridine

-

Pivaloyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) (or another suitable aprotic solvent)

Procedure:

-

Dissolve 2-amino-3-iodopyridine in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add pivaloyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | White to off-white crystalline solid |

| 2-Amino-3-iodopyridine | C₅H₅IN₂ | 220.01 | Off-white to yellow solid |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | Colorless to light yellow liquid |

| This compound | C₁₀H₁₃IN₂O | 304.13 | Solid |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Iodination | 2-Aminopyridine, NIS | Acetonitrile | Room Temp. | 2-4 | 70-85 |

| Acylation | 2-Amino-3-iodopyridine, Pivaloyl Chloride, Triethylamine | Dichloromethane | 0 to Room Temp. | 3-6 | 80-95 |

Note: Yields are dependent on reaction scale and purification methods.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. The initial iodination step is an electrophilic aromatic substitution on the electron-rich pyridine ring, directed by the activating amino group. The subsequent acylation is a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of pivaloyl chloride.

Caption: Logical progression of the synthesis.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature for detailed optimization of reaction conditions and for comprehensive characterization data.

An In-depth Technical Guide on the Solubility of N-(3-iodopyridin-2-yl)pivalamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-iodopyridin-2-yl)pivalamide (CAS No. 113975-31-8) is a heterocyclic organic compound with a molecular formula of C10H13IN2O[1][2]. Its structure, featuring a pivalamide group attached to an iodopyridine core, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The solubility of such intermediates in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.

A thorough understanding of solubility is essential for process optimization, ensuring efficient and scalable chemical syntheses. This guide provides the necessary protocols and tools for researchers to systematically measure and document the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 113975-31-8 | [1][2] |

| Molecular Formula | C10H13IN2O | [1][2] |

| Molecular Weight | 304.13 g/mol | [2] |

| Appearance | Solid (form not specified) | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible scientific literature or databases. Therefore, experimental determination is necessary to establish its solubility profile. The following table (Table 2) is provided as a template for researchers to record their experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Observations |

| e.g., Dichloromethane | e.g., Shake-Flask | ||||

| e.g., Methanol | |||||

| e.g., Ethanol | |||||

| e.g., Acetone | |||||

| e.g., Ethyl Acetate | |||||

| e.g., Toluene | |||||

| e.g., Dimethylformamide (DMF) | |||||

| e.g., Dimethyl Sulfoxide (DMSO) | |||||

| e.g., Acetonitrile | |||||

| e.g., Tetrahydrofuran (THF) |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, with the choice of method often depending on the required accuracy, the amount of substance available, and the throughput needed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility and is recommended for obtaining accurate data for this compound[3].

4.1. Thermodynamic Solubility Determination using the Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific solvent at a defined temperature, where the solution is in equilibrium with the solid phase of the compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium with the solid phase can be established[3].

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure equilibrium is reached[4].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation can be used to separate the solid from the saturated solution.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides researchers with the necessary framework to generate this critical data. The detailed experimental protocol for the shake-flask method offers a reliable approach to determine the thermodynamic solubility. By systematically applying the methodologies outlined herein, researchers in drug development and chemical synthesis can obtain the essential solubility data required for process optimization, formulation design, and other research applications. The provided templates and workflow diagrams are intended to facilitate consistent and accurate data collection and reporting.

References

N-(3-iodopyridin-2-yl)pivalamide: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(3-iodopyridin-2-yl)pivalamide is a key heterocyclic building block increasingly utilized in the synthesis of complex molecules, particularly in the realm of drug discovery and medicinal chemistry. Its unique structural features, combining a pivaloyl-protected aminopyridine with a strategically positioned iodine atom, render it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The bulky pivaloyl group serves as a protecting group for the 2-amino functionality, preventing unwanted side reactions and allowing for selective functionalization at the 3-position via the versatile carbon-iodine bond. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data to facilitate its use in the modern research laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 113975-31-8 | [1] |

| Molecular Formula | C₁₀H₁₃IN₂O | [1] |

| Molecular Weight | 304.13 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Purity | ≥95% | [1] |

| Storage | Sealed refrigeration | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from the readily available 2-aminopyridine. The first step involves the regioselective iodination of 2-aminopyridine to yield 2-amino-3-iodopyridine. This is followed by the protection of the amino group with a pivaloyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-iodopyridine

-

Materials: 2-Aminopyridine, Iodine, Hydrogen Peroxide (30% aq.), Sulfuric Acid, Dichloromethane, Sodium Bicarbonate solution.

-

Procedure: To a stirred solution of 2-aminopyridine in a suitable solvent, sulfuric acid is added cautiously at a low temperature. Iodine is then added, followed by the dropwise addition of hydrogen peroxide. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a sodium bisulfite solution and neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-amino-3-iodopyridine.

Step 2: Synthesis of this compound

-

Materials: 2-Amino-3-iodopyridine, Pivaloyl chloride, Pyridine, Dichloromethane (DCM).

-

Procedure: To a solution of 2-amino-3-iodopyridine in anhydrous DCM, pyridine is added, and the mixture is cooled in an ice bath. Pivaloyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Applications in Cross-Coupling Reactions

The presence of the iodine atom at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound readily couples with various aryl and heteroaryl boronic acids or esters to introduce diverse aromatic moieties.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene).

-

Procedure: A mixture of this compound, the arylboronic acid, palladium catalyst, and base in a suitable solvent is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen). The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Data not available in literature |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 8 | Data not available in literature |

| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | Data not available in literature |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the iodopyridine and a terminal alkyne, providing access to a variety of alkynyl-substituted pyridines.

General Experimental Protocol for Sonogashira Coupling:

-

Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine, Diisopropylamine), Solvent (e.g., THF, DMF).

-

Procedure: To a solution of this compound and the terminal alkyne in a suitable solvent, the palladium catalyst, CuI, and base are added. The mixture is degassed and stirred at room temperature or elevated temperature under an inert atmosphere. Upon completion, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

Table of Representative Sonogashira Coupling Reactions:

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | Data not available in literature |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | DMF | 25 | 12 | Data not available in literature |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 8 | Data not available in literature |

Note: Specific yield data for the Sonogashira coupling of this compound is not explicitly reported in the surveyed literature. The provided conditions are representative for this class of reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 3-position of the pyridine ring.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, NaOtBu), Solvent (e.g., Toluene, Dioxane).

-

Procedure: A mixture of this compound, the amine, palladium catalyst, ligand, and base in an anhydrous, deoxygenated solvent is heated under an inert atmosphere. The reaction is monitored until completion. The mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired aminated product.

Table of Representative Buchwald-Hartwig Amination Reactions:

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | Data not available in literature |

| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 24 | Data not available in literature |

| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | Data not available in literature |

Note: As with the other coupling reactions, while the Buchwald-Hartwig amination of this compound is a highly anticipated reaction, specific examples with yields were not found in the surveyed literature. The conditions listed are general and would require optimization for this specific substrate.

Deprotection and Further Transformations

Following the desired cross-coupling reaction, the pivaloyl protecting group can be readily removed under acidic or basic conditions to reveal the free 2-amino group. This functionality can then be utilized for further synthetic manipulations, such as N-alkylation, N-arylation, or the formation of fused heterocyclic systems, further expanding the molecular diversity accessible from this versatile building block.

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the carbon-iodine bond in a variety of palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a wide array of substituted aminopyridine derivatives. While specific, published quantitative data for its coupling reactions are currently limited, the general reactivity patterns of similar substrates strongly suggest its broad applicability. This guide provides the foundational knowledge and general protocols necessary for researchers to effectively incorporate this compound into their synthetic strategies for the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

A Technical Guide to Substituted 2-Aminopyridines in Drug Discovery

Substituted 2-aminopyridines represent a cornerstone scaffold in medicinal chemistry and drug development, prized for their versatile biological activities and synthetic accessibility. This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the synthesis, biological activities, and structure-activity relationships of this important class of compounds. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate research and development efforts.

Core Biological Activities and Quantitative Data

The 2-aminopyridine moiety is a privileged structure found in numerous biologically active compounds, demonstrating a wide array of pharmacological effects. These include potent anticancer, antibacterial, antifungal, and anti-inflammatory properties. The following sections and tables summarize the quantitative data for some of the key activities.

Kinase Inhibitory Activity

A significant area of research for substituted 2-aminopyridines is their role as kinase inhibitors, which are crucial in cancer therapy. The Janus kinase (JAK) family, anaplastic lymphoma kinase (ALK), and cyclin-dependent kinases (CDKs) are prominent targets.

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substituted_2_AP [label="Substituted\n2-Aminopyridine\nInhibitor", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_P [label="pSTAT", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="pSTAT Dimer", shape=doublecircle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Proliferation, Differentiation,\nInflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; Substituted_2_AP -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; STAT -> STAT_P [style=invis]; STAT_P -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; } caption: Inhibition of the JAK-STAT signaling pathway.

The Janus kinase 2 (JAK2) is a key target for myeloproliferative neoplasms, and several 2-aminopyridine derivatives have shown potent inhibitory activity.[1] One study identified compound 16m-(R) with an IC50 of 3 nM against JAK2, demonstrating high selectivity over other JAK family members. Another compound, 21b , exhibited an IC50 of 9 nM for JAK2 and showed significant antiproliferative activity in HEL cells.[2]

Similarly, 2-aminopyridine derivatives have been developed as potent dual inhibitors of ROS1 and ALK, which are important in certain types of non-small cell lung cancer.[3] Notably, the spiro derivative C01 was found to be approximately 30 times more potent than the approved drug Crizotinib against the resistant ROS1G2032R mutant, with an IC50 of 42.3 nM.[3]

In the realm of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), dual inhibitors are being explored to overcome drug resistance. Compound 8e , a 2-aminopyridine derivative, showed potent inhibitory activity against both CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[4]

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 16m-(R) | JAK2 | 3 | - | |

| JAK1 | 255 | - | ||

| JAK3 | 228 | - | ||

| 21b | JAK2 | 9 | HEL | [2] |

| JAK1 | 2484 | - | [2] | |

| JAK3 | 1656 | - | [2] | |

| C01 | CD74-ROS1G2032R | 42.3 | Ba/F3 | [3] |

| 8e | CDK9 | 88.4 | - | [4] |

| HDAC1 | 168.9 | - | [4] |

Antimicrobial Activity

Substituted 2-aminopyridines also exhibit significant antibacterial and antifungal activity.[5][6] Multicomponent reactions have been efficiently used to synthesize libraries of these compounds for screening. For example, a series of 2-amino-3-cyanopyridine derivatives were synthesized and tested against various microbial strains. Compound 2c from one such study showed remarkable activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[6]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2c | Staphylococcus aureus | 0.039 | [6] |

| Bacillus subtilis | 0.039 | [6] | |

| Bacillus cereus | 0.078 | ||

| Enterococcus faecalis | 0.078 | ||

| Micrococcus luteus | 0.078 | [7] |

Synthesis of Substituted 2-Aminopyridines

The synthesis of substituted 2-aminopyridines can be achieved through various methods, from classical reactions to modern, efficient multicomponent reactions (MCRs).

// Nodes Enaminone [label="Enaminone", fillcolor="#F1F3F4", fontcolor="#202124"]; Malononitrile [label="Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAmine [label="Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Mix Components\n(Solvent-free)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael [label="Michael Addition\n&\nIntramolecular Cyclization", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aromatization [label="Aromatization", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Substituted\n2-Amino-3-cyanopyridine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Enaminone -> Mixing; Malononitrile -> Mixing; PrimaryAmine -> Mixing; Mixing -> Knoevenagel; Knoevenagel -> Michael; Michael -> Aromatization; Aromatization -> Product; } caption: Multicomponent reaction for 2-aminopyridine synthesis.

General Experimental Protocol for Multicomponent Synthesis of 2-Amino-3-cyanopyridines

This protocol is adapted from a solvent-free method for synthesizing 2-amino-3-cyanopyridine derivatives.[7]

Materials:

-

Appropriate enaminone (1 mmol)

-

Malononitrile (1 mmol)

-

Substituted primary amine (1 mmol)

Procedure:

-

A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the respective primary amine (1 mmol) is prepared.

-

The reaction is carried out under solvent-free conditions.

-

The reaction mixture is heated (optimized temperature may vary, e.g., 80°C) for a specified period (e.g., 10-30 minutes), and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

-

The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol or DMF/methanol) to afford the pure substituted 2-amino-3-cyanopyridine.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.

Structure-Activity Relationship (SAR)

The biological activity of substituted 2-aminopyridines is highly dependent on the nature and position of the substituents on the pyridine ring and the amino group.

// Nodes Core [label="2-Aminopyridine Core", shape=hexagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R1 [label="R1\n(e.g., Cyano group at C3)", fillcolor="#F1F3F4", fontcolor="#202124"]; R2 [label="R2\n(e.g., Aryl group at C4)", fillcolor="#F1F3F4", fontcolor="#202124"]; R3 [label="R3\n(e.g., Alkyl/Aryl group at C6)", fillcolor="#F1F3F4", fontcolor="#202124"]; R4 [label="R4\n(Substituent on Amino group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Biological Activity\n(Kinase Inhibition,\nAntibacterial, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> R1 [label="C3 Substitution"]; Core -> R2 [label="C4 Substitution"]; Core -> R3 [label="C6 Substitution"]; Core -> R4 [label="N-Substitution"]; R1 -> Activity [color="#EA4335"]; R2 -> Activity [color="#EA4335"]; R3 -> Activity [color="#EA4335"]; R4 -> Activity [color="#EA4335"]; } caption: Structure-Activity Relationship of 2-aminopyridines.

For antimalarial 3,5-diaryl-2-aminopyridines, studies have shown that modifications to the 2-amino group or the pyridine core often lead to a loss of activity. However, replacing the pyridine core with a pyrazine ring resulted in a novel series of potent oral antimalarial agents.[8] One such compound demonstrated complete curative effects in a P. berghei-infected mouse model at a dose of 4 x 10 mg/kg.[8]

In the case of antibacterial 2-amino-3-cyanopyridines, the presence of a cyclohexylamine substituent at the 2-amino position was found to be crucial for activity against Gram-positive bacteria. The introduction of other groups after the amine function led to a disappearance of the antimicrobial effect.

For JAK2 inhibitors, the stereochemistry of substituents can play a critical role. For instance, the (R)-enantiomer of a particular compound was identified as the more potent inhibitor. The overall structure-activity relationship (SAR) for these inhibitors often involves optimizing the substituents to fit into the ATP-binding pocket of the kinase.[1]

Conclusion

Substituted 2-aminopyridines continue to be a highly valuable scaffold in the discovery of new therapeutic agents. Their synthetic tractability, coupled with the wide range of biological activities they exhibit, ensures their continued prominence in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the therapeutic potential of this versatile class of compounds. Further investigations into novel substitution patterns and biological targets will undoubtedly lead to the development of next-generation drugs based on the 2-aminopyridine core.

References

- 1. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-M-iyaura Coupling of N-(3-iodopyridin-2-yl)pivalamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of N-(3-iodopyridin-2-yl)pivalamide with various aryl and heteroaryl boronic acids, a key transformation for the synthesis of complex substituted pyridine derivatives which are prevalent scaffolds in medicinal chemistry.

Principle of the Reaction:

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the carbon-iodine bond of this compound, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst. The pivalamide protecting group on the adjacent amino functionality can influence the electronic properties and reactivity of the iodopyridine substrate.

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water (if using a biphasic system)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (nitrogen or argon) to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to the reaction flask.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-